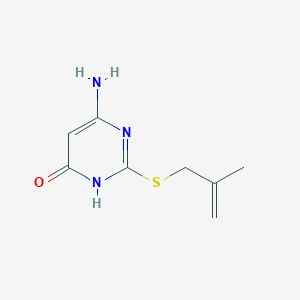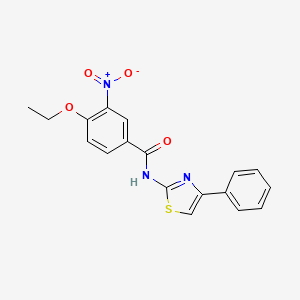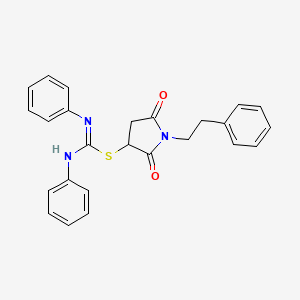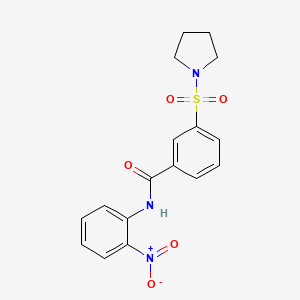
6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids, vitamins, and various pharmaceuticals. This particular compound features an amino group at the 6-position, a thioether group at the 2-position, and a hydroxyl group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the cyclization of these starting materials to form the pyrimidine ring.
Aromatization: The intermediate compounds undergo aromatization to stabilize the pyrimidine ring.
S-Methylation:
Oxidation: The compounds are then oxidized to form methylsulfonyl derivatives.
Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioether group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog without the thioether and hydroxyl groups.
2-Thiopyrimidine: Contains a sulfur atom at the 2-position but lacks the amino and hydroxyl groups.
4-Hydroxypyrimidine: Features a hydroxyl group at the 4-position but lacks the amino and thioether groups.
Uniqueness
6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino, thioether, and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3OS/c1-5(2)4-13-8-10-6(9)3-7(12)11-8/h3H,1,4H2,2H3,(H3,9,10,11,12) |
InChI Key |
TYMIWXSTBSUNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC(=CC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11528442.png)


![(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11528450.png)
![ethyl 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11528455.png)

![5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole](/img/structure/B11528475.png)
![5-[(2E)-2-benzylidenehydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11528478.png)
![(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11528486.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11528489.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dinitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11528492.png)
![3-[4-(4-Acetylphenyl)piperazin-1-yl]-1-(2,4-dibromophenyl)pyrrolidine-2,5-dione](/img/structure/B11528494.png)
![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11528496.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11528498.png)
